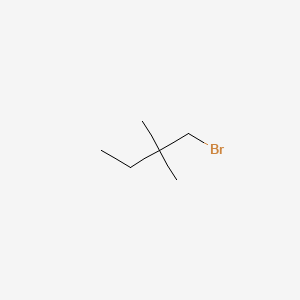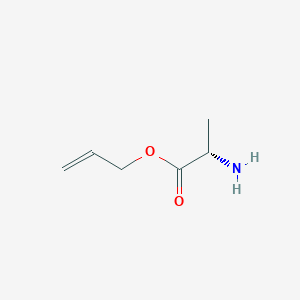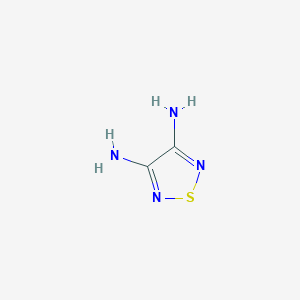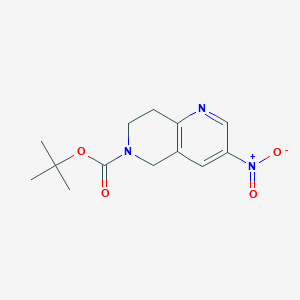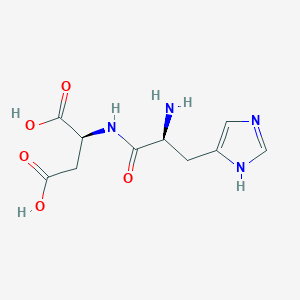
H-HIS-ASP-OH
概要
説明
Histidine-Aspartate (H-HIS-ASP-OH) is a compound that plays a crucial role in signal transduction pathways, particularly in two-component regulatory systems. These systems are prevalent in both prokaryotic and eukaryotic organisms and are essential for various adaptive responses to environmental stimuli .
準備方法
The preparation of H-HIS-ASP-OH compounds typically involves enzymatic processes. In biological systems, histidine kinases catalyze the phosphorylation of histidine residues, which then transfer the phosphate group to aspartate residues. This process is a key component of the this compound phosphorelay system
化学反応の分析
H-HIS-ASP-OH compounds undergo several types of chemical reactions, including phosphorylation and dephosphorylation. These reactions are catalyzed by histidine kinases and phosphatases, respectively. Common reagents include adenosine triphosphate (ATP) for phosphorylation and water for dephosphorylation. The major products of these reactions are phosphorylated histidine and aspartate residues .
科学的研究の応用
H-HIS-ASP-OH compounds have a wide range of scientific research applications. In chemistry, they are used to study signal transduction pathways and enzyme mechanisms. In biology, they are crucial for understanding cellular responses to environmental stimuli. In medicine, this compound phosphorelay systems are potential targets for antimicrobial therapies, as they are absent in animals but present in many pathogenic bacteria .
作用機序
The mechanism of action of H-HIS-ASP-OH compounds involves a series of phosphorylation and dephosphorylation events. Histidine kinases phosphorylate histidine residues, which then transfer the phosphate group to aspartate residues. This phosphorylation event triggers a conformational change in the response regulator, leading to the activation or repression of target genes. The molecular targets include various transcription factors and other regulatory proteins .
類似化合物との比較
H-HIS-ASP-OH compounds are unique due to their role in two-component regulatory systems. Similar compounds include serine-threonine kinases and tyrosine kinases, which also participate in phosphorylation events but differ in their amino acid targets and regulatory mechanisms. This compound compounds are particularly notable for their involvement in prokaryotic signal transduction, whereas serine-threonine and tyrosine kinases are more common in eukaryotic systems .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O5/c11-6(1-5-3-12-4-13-5)9(17)14-7(10(18)19)2-8(15)16/h3-4,6-7H,1-2,11H2,(H,12,13)(H,14,17)(H,15,16)(H,18,19)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCTVRUPVLZSPG-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Histidylaspartic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028881 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
41658-60-0 | |
| Record name | Histidylaspartic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028881 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are His-Asp phosphorelay systems?
A: His-Asp phosphorelay systems, also known as two-component systems, are signal transduction mechanisms commonly found in bacteria, fungi, and plants. [] They allow cells to sense and respond to changes in their environment. []
Q2: What are the key components of a His-Asp phosphorelay system?
A: These systems typically involve three key components: * Histidine Kinase (HK): A sensor protein that detects specific environmental stimuli and undergoes autophosphorylation on a conserved histidine residue. [, ] * Histidine-containing Phosphotransfer protein (HPt): Acts as an intermediary, accepting the phosphoryl group from the HK and transferring it to the response regulator. [, ] * Response Regulator (RR): A protein that becomes activated upon phosphorylation by the HPt. This activation usually leads to changes in gene expression or protein activity, thus eliciting the cellular response. [, ]
Q3: Can you describe the basic mechanism of His-Asp phosphorelay signal transduction?
A: The process begins when an environmental stimulus is detected by the sensor domain of the histidine kinase. [] This triggers autophosphorylation of a conserved histidine residue within the kinase. The phosphoryl group is then transferred to an aspartate residue on the receiver domain of the response regulator. [] This phosphorylation event activates the response regulator, allowing it to elicit the appropriate cellular response, often by regulating gene expression. [, ]
Q4: How common are these His-Asp phosphorelay systems in prokaryotes?
A: While once thought to be less common, research suggests that multiple-step phosphorelay systems, a variation of the His-Asp pathway, are more prevalent in prokaryotes than previously thought. Hybrid-type histidine kinases, a hallmark of this pathway, have been found in over a third of examined prokaryotic genomes. []
Q5: Can you give specific examples of cellular processes regulated by His-Asp phosphorelay systems?
A: These systems are involved in a wide range of cellular responses, including: * Osmotic adaptation: In Aspergillus nidulans, the NikA-SskA/SrrA phosphorelay system is crucial for adapting to osmotic stress. [] A similar system in Saccharomyces cerevisiae transmits osmotic stress signals to a MAPK cascade. [] * Asexual development: In Aspergillus nidulans, the NikA-SskA/SrrA system is also involved in regulating asexual development, including the formation of conidia. [] * Virulence factor regulation: The BvgS-BvgA two-component system in Bordetella pertussis modulates the expression of virulence factors, contributing to its pathogenicity. [] * Flagellar and motility gene expression: A multicomponent His-Asp phosphorelay system controls flagellar biosynthesis and motility in Geobacter species. [] This is crucial for Geobacter to find new sources of iron oxides for energy. * Oxidative stress response: In Aspergillus nidulans, the SskA and SrrA response regulators are involved in the oxidative stress response, particularly to hydrogen peroxide. []
Q6: Can His-Asp phosphorelay systems be targeted for therapeutic purposes?
A: Since His-Asp phosphorelays are absent in animals but essential for virulence in some microbial pathogens like Candida albicans, they hold promise as targets for novel antifungal therapies. These drugs could potentially target fungal pathogens without harming the host. []
Q7: What are hybrid sensor kinases and why are they important?
A: Hybrid sensor kinases are unique because they possess both a histidine kinase domain and a receiver domain within the same protein. [] This structure is central to multistep phosphorelay systems, allowing for more complex signal integration and regulation compared to simpler two-component systems.
Q8: What is the role of the receiver domain in hybrid sensor kinases?
A: Research suggests that the receiver domain in hybrid sensor kinases plays a crucial regulatory role in the phosphorelay. Studies on the EvgAS system in Escherichia coli found that mutations in the receiver domain can significantly alter phosphorylation levels of the histidine kinase domain. [] This suggests a feedback mechanism within the hybrid kinase, influencing signal transmission to the downstream response regulator.
Q9: How can I learn more about specific His-Asp phosphorelay systems and their roles in various organisms?
A: The provided research articles offer detailed insights into specific His-Asp phosphorelay systems. For a broader understanding, exploring databases like the Mechanism and Catalytic Site Atlas (M-CSA) can be beneficial. [] This database integrates information on enzyme structure, function, and mechanism, providing a valuable resource for studying His-Asp phosphorelays and other catalytic systems.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



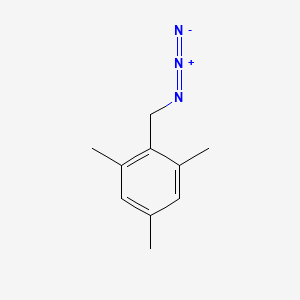
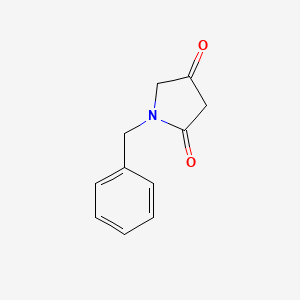
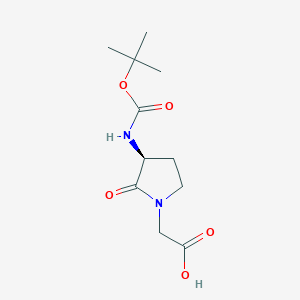
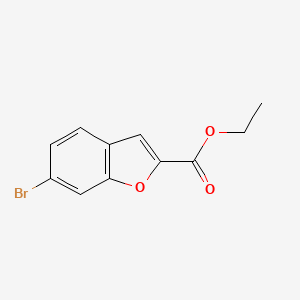
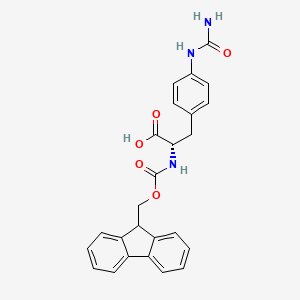
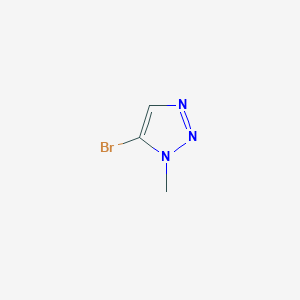
![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1337307.png)

